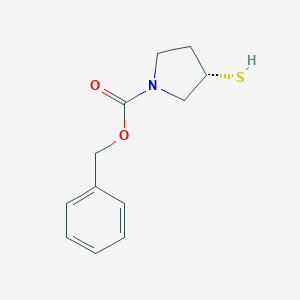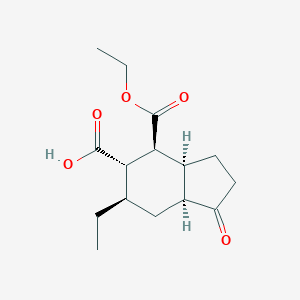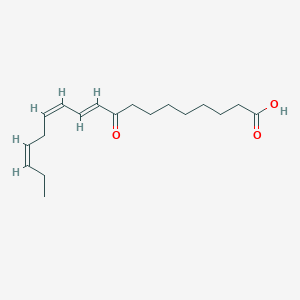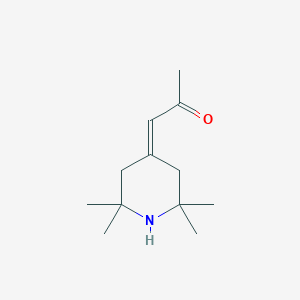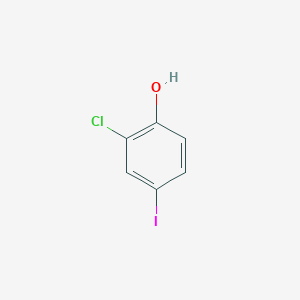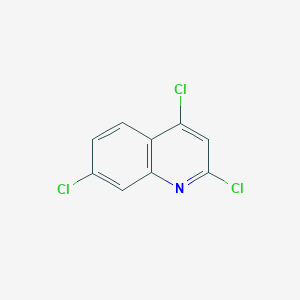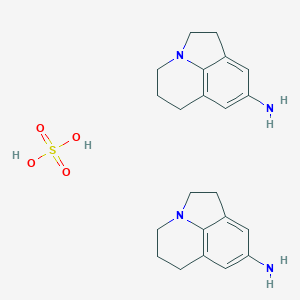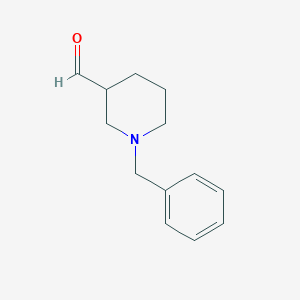
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Overview
Description
“4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is a chemical compound with the CAS Number: 125162-98-3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 4-nitro-5,6,7,8-tetrahydroquinoline 1-oxide .
Molecular Structure Analysis
The InChI code for “4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is 1S/C9H10N2O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemical Reactions and Mutagenicity
4-Nitroquinoline 1-oxide and its derivatives, such as 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, are involved in various chemical reactions and exhibit significant mutagenic properties. For instance, the treatment of related compounds with nitric acid leads to the formation of α-nitropyridine N-oxide derivatives, demonstrating their reactivity in nitration processes. This reactivity is crucial in understanding the mutagenic potential of these compounds (Tanida, Irie, & Wakisaka, 1986).
DNA Interaction and Mutagenesis
4-Nitroquinoline 1-oxide is known for its interaction with DNA, leading to mutations and carcinogenesis. Studies have shown that it forms DNA adducts, primarily with guanine residues, resulting in base substitution mutations and frameshift mutations. This interaction highlights the significance of these compounds in the study of DNA damage and repair mechanisms (Daubersies et al., 1992).
Use in Genetic Screens
In the field of genetics, 4-Nitroquinoline 1-oxide is utilized in genetic screens to study various biological processes. It has been effectively used in Aspergillus nidulans for genetic screens, providing insights into gene regulation, mitosis, metabolism, organelle transport, and more. This application demonstrates its utility in exploring complex genetic interactions and mutations (Downes et al., 2014).
Carcinogenicity Studies
4-Nitroquinoline 1-oxide is extensively used in research related to carcinogenesis. It is a known mutagen and carcinogen, and its metabolite, 4-hydroxyaminoquinoline 1-oxide, is involved in the formation of DNA adducts, making it a valuable compound for studying the molecular mechanisms of cancer development. Its ability to induce squamous cell carcinoma in animal models further emphasizes its role in cancer research (Arima et al., 2006).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332-H350 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDHCGZLPFBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564535 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | |
CAS RN |
125162-98-3 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


